molecular formula C9H6N4O B11908624 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one

Cat. No.: B11908624
M. Wt: 186.17 g/mol
InChI Key: RFBVJQHMVUPMQC-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-nitroaniline with glyoxal, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroimidazoquinoxalines.

    Substitution: Substituted imidazoquinoxalines with various functional groups.

Scientific Research Applications

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another imidazoquinoxaline with similar structural features but different functional groups.

    Quinoxalin-2(1H)-one: A simpler quinoxaline derivative with distinct chemical properties.

Uniqueness: 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one stands out due to its unique fused ring system, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,3-dihydroimidazo[4,5-g]quinoxalin-2-one

InChI

InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14)

InChI Key

RFBVJQHMVUPMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3

Origin of Product

United States

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